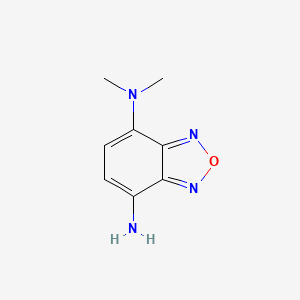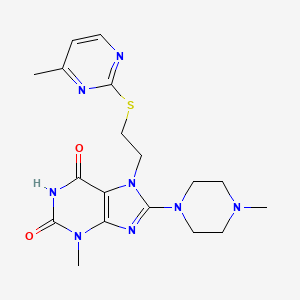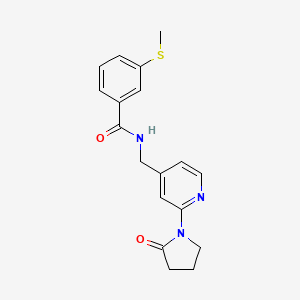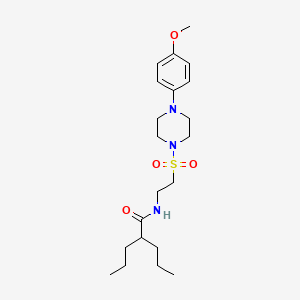
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has been widely used in scientific research. It has a unique chemical structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for imaging and tracking biological molecules and processes.
Applications De Recherche Scientifique
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has been widely used in scientific research due to its unique properties, including high quantum yield, photostability, and ease of modification. It has been used as a fluorescent probe for imaging and tracking biological molecules and processes, such as DNA, RNA, proteins, lipids, and small molecules. This compound has also been used as a sensor for detecting various analytes, such as pH, metal ions, and reactive oxygen species. In addition, this compound has been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Mécanisme D'action
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine works by absorbing light energy and then emitting light at a longer wavelength. This process, known as fluorescence, is due to the excitation of electrons in the this compound molecule. The light emitted by this compound can be detected and used to track biological molecules and processes. The mechanism of action of this compound as a photosensitizer involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can then damage cancer cells and lead to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. It has also been shown to have high specificity for biological molecules and processes, allowing for accurate imaging and tracking. However, this compound can be affected by factors such as pH, temperature, and solvent polarity, which can affect its fluorescence properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has several advantages for use in lab experiments, including its high stability, photostability, and ease of modification. It can be easily conjugated to biological molecules and used for imaging and tracking. However, this compound has some limitations, including its sensitivity to environmental factors such as pH, temperature, and solvent polarity. It also has limited penetration depth, making it unsuitable for deep tissue imaging.
Orientations Futures
There are several future directions for the use of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine in scientific research. One area of research is the development of new this compound derivatives with improved properties, such as increased photostability and sensitivity to environmental factors. Another area of research is the use of this compound as a biosensor for detecting and monitoring biological molecules and processes in real-time. This compound can also be used in combination with other imaging techniques, such as magnetic resonance imaging and computed tomography, to provide more comprehensive information about biological processes. Finally, this compound can be used in the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine can be synthesized by a variety of methods, including condensation of 2,1,3-benzoxadiazole with pyrrole, oxidation of pyrrole with boron trifluoride, and reaction of pyrrole with a boron complex. The most commonly used method involves the condensation of 2,1,3-benzoxadiazole with pyrrole in the presence of a Lewis acid catalyst such as boron trifluoride. This method yields this compound with high purity and yield.
Propriétés
IUPAC Name |
4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFHJTEJNBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)
![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)
![2-chloro-N-[2-(2-oxopyrrolidin-1-yl)-1-phenylethyl]pyridine-4-carboxamide](/img/structure/B2869195.png)
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)



![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)

![5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2869211.png)